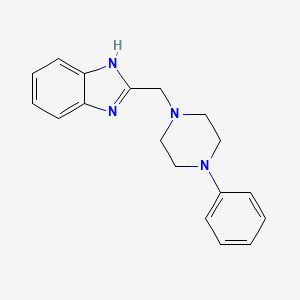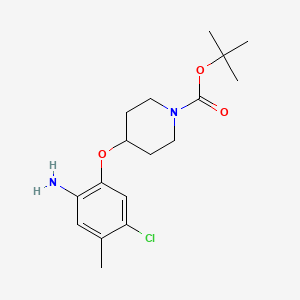![molecular formula C10H16N4O2 B13879690 3-N-[2-(dimethylamino)ethyl]-2-nitrobenzene-1,3-diamine](/img/structure/B13879690.png)
3-N-[2-(dimethylamino)ethyl]-2-nitrobenzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-N-[2-(dimethylamino)ethyl]-2-nitrobenzene-1,3-diamine: is an organic compound with a complex structure that includes a nitro group, a dimethylaminoethyl group, and two amine groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-N-[2-(dimethylamino)ethyl]-2-nitrobenzene-1,3-diamine typically involves multiple steps. One common method includes the nitration of a benzene derivative followed by the introduction of the dimethylaminoethyl group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of high-pressure reactors and advanced catalysts can further enhance the yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amines.
Reduction: The compound can be reduced to form various intermediates that can be further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can lead to the formation of diamines, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-N-[2-(dimethylamino)ethyl]-2-nitrobenzene-1,3-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical research. It can be used to study enzyme mechanisms and protein-ligand interactions.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure allows for the design of novel drugs with specific biological activities.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 3-N-[2-(dimethylamino)ethyl]-2-nitrobenzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target. The pathways involved often include the modulation of enzyme activity and the alteration of cellular signaling processes.
Comparación Con Compuestos Similares
- 2-N-[2-(dimethylamino)ethyl]-1,3-diaminobenzene
- 4-N-[2-(dimethylamino)ethyl]-2-nitrobenzene-1,3-diamine
- N-[2-(dimethylamino)ethyl]-2-nitroaniline
Comparison: Compared to similar compounds, 3-N-[2-(dimethylamino)ethyl]-2-nitrobenzene-1,3-diamine is unique due to the specific positioning of its functional groups. This unique arrangement allows for distinct reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H16N4O2 |
|---|---|
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
3-N-[2-(dimethylamino)ethyl]-2-nitrobenzene-1,3-diamine |
InChI |
InChI=1S/C10H16N4O2/c1-13(2)7-6-12-9-5-3-4-8(11)10(9)14(15)16/h3-5,12H,6-7,11H2,1-2H3 |
Clave InChI |
IEJXOFZGLUUGSI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC1=CC=CC(=C1[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]benzene-1,4-diamine](/img/structure/B13879623.png)



![Methyl 5-[(2,5-dimethylphenyl)thio]-2,2-dimethyl-4-oxopentanoate](/img/structure/B13879643.png)
![Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-hydroxypropanoate](/img/structure/B13879651.png)



![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13879668.png)

